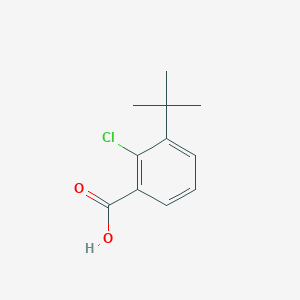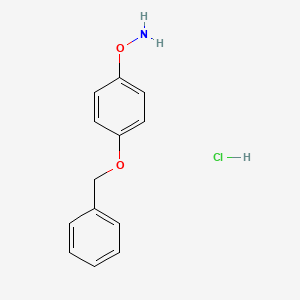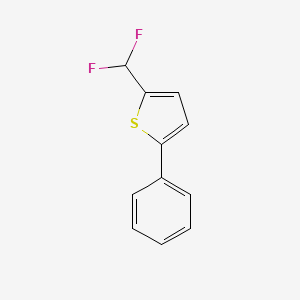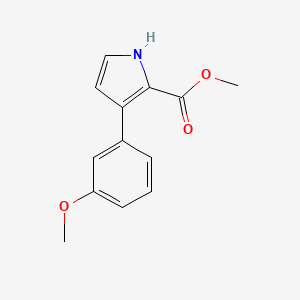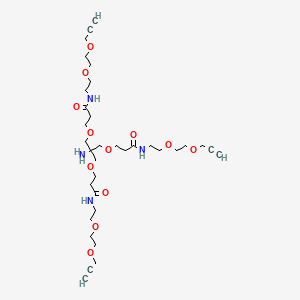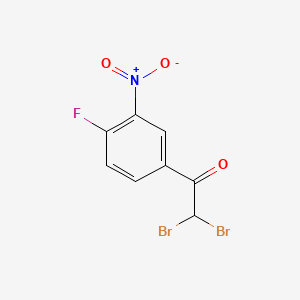
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4Br2FNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone typically involves the bromination of 1-(4-fluoro-3-nitrophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure the selective bromination at the alpha position of the ethanone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atoms.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of carboxylic acids from the ethanone group.
科学的研究の応用
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The presence of reactive functional groups allows it to participate in different chemical reactions, potentially modifying biological molecules or pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2,2-dibromo-1-(4-fluoro-3-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone is unique due to the combination of bromine, fluorine, and nitro groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
分子式 |
C8H4Br2FNO3 |
|---|---|
分子量 |
340.93 g/mol |
IUPAC名 |
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FNO3/c9-8(10)7(13)4-1-2-5(11)6(3-4)12(14)15/h1-3,8H |
InChIキー |
MBGHGJOUYJVNJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C(Br)Br)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)


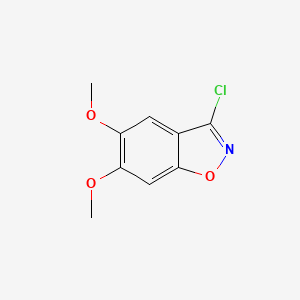
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)

